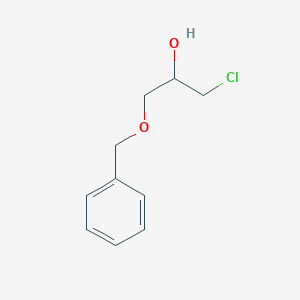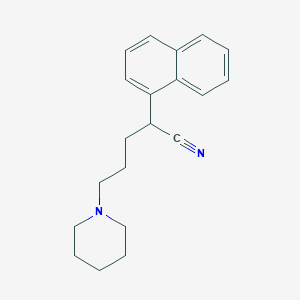
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It belongs to the class of drugs known as designer opioids, which are chemically engineered to mimic the effects of natural opioids such as morphine and heroin. U-47700 has been found to be highly potent and addictive, and its use has been associated with a number of serious health risks.
Mécanisme D'action
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile works by binding to the mu-opioid receptor in the brain, which is responsible for the analgesic and euphoric effects of natural opioids. It has been found to be highly selective for this receptor, which may contribute to its potent and addictive properties.
Effets Biochimiques Et Physiologiques
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been found to produce a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It has also been associated with a number of negative side effects, including respiratory depression, nausea, and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has several advantages as a tool for studying the opioid system in laboratory experiments. It is highly potent and selective for the mu-opioid receptor, which makes it useful for investigating the specific effects of opioid receptor activation. However, its addictive properties and potential for abuse make it a challenging substance to work with, and researchers must take care to ensure the safety of themselves and their subjects.
Orientations Futures
There are several potential directions for future research on alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile. One area of interest is the development of new synthetic opioids with improved safety profiles and reduced potential for abuse. Another area of research is the investigation of the long-term effects of alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile use, particularly with regard to addiction and withdrawal. Finally, researchers may continue to use alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile as a tool for studying the opioid system and developing new treatments for opioid addiction and overdose.
Méthodes De Synthèse
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile can be synthesized using a variety of methods, including the reaction of 1-naphthaleneacetic acid with piperidine and propionyl chloride, or the reaction of 1-naphthaleneacetonitrile with piperidine and propionic anhydride. These reactions are typically carried out under carefully controlled conditions to ensure the purity and potency of the final product.
Applications De Recherche Scientifique
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been the subject of extensive scientific research, particularly in the field of pharmacology. Studies have focused on its mechanism of action, as well as its biochemical and physiological effects. Researchers have also investigated its potential use as a tool for studying opioid receptors and the opioid system in general.
Propriétés
Numéro CAS |
13326-35-7 |
|---|---|
Nom du produit |
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
Formule moléculaire |
C20H24N2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-5-piperidin-1-ylpentanenitrile |
InChI |
InChI=1S/C20H24N2/c21-16-18(10-7-15-22-13-4-1-5-14-22)20-12-6-9-17-8-2-3-11-19(17)20/h2-3,6,8-9,11-12,18H,1,4-5,7,10,13-15H2 |
Clé InChI |
BTRXWGPTVKXTBE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Synonymes |
α-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



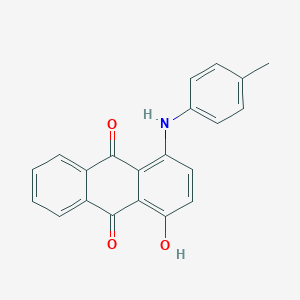
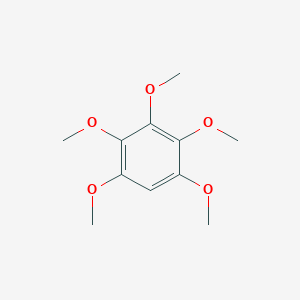
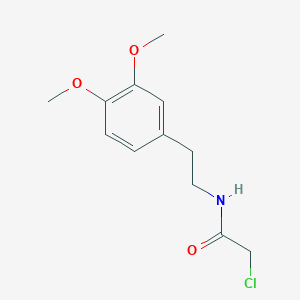
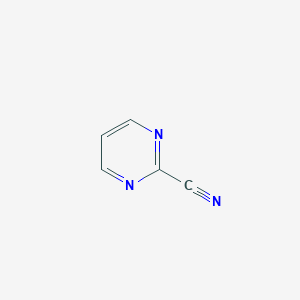
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
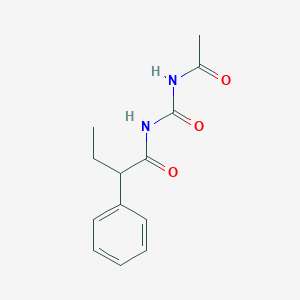
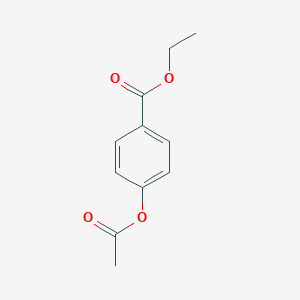
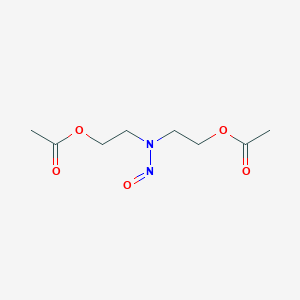
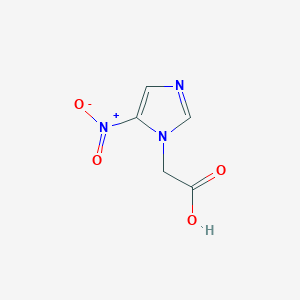
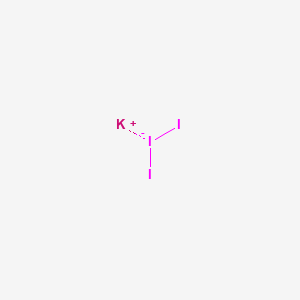
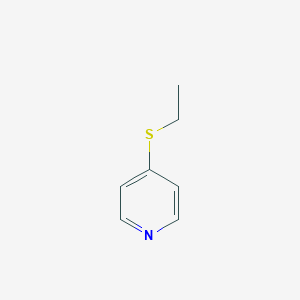
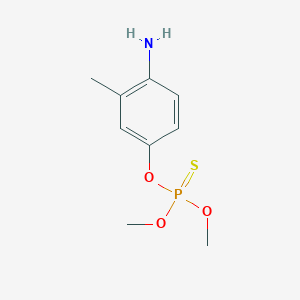
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)
